molecular formula C17H15F4NO4S B2831118 3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide CAS No. 338956-16-4

3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide

Cat. No.: B2831118
CAS No.: 338956-16-4
M. Wt: 405.36
InChI Key: RGKMNDJXEGGASY-UHFFFAOYSA-N
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Description

This compound is a member of the class of (trifluoromethyl)benzenes that is 4-amino-2-(trifluoromethyl)benzonitrile in which one of the amino hydrogens is substituted by a 3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanoyl group .


Synthesis Analysis

The synthesis of this compound involves the reaction of 3-chloro-2-methyl-2-hydroxypropionic acid with a salt of 4-fluorophenylsulfinic acid . There are several processes known for producing this compound, including the oxidation of thioethers obtained from 4-fluoro-thiophenol by a peracid to yield the compound . Another method involves the reaction of pyruvic acid derivatives with a lithiated sulfon .


Molecular Structure Analysis

The molecular structure of this compound includes a β-hydroxy-sulfone moiety . The compound contains one chiral carbon atom . The beneficial pharmacological activity can be attributed mainly to the R (-)-enantiomer .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 3-chloro-2-methyl-2-hydroxypropionic acid with a salt of 4-fluorophenylsulfinic acid . Other reactions include the oxidation of thioethers obtained from 4-fluoro-thiophenol by a peracid , and the reaction of pyruvic acid derivatives with a lithiated sulfon .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 430.370 . Its molecular formula is C18H14F4N2O4S . The InChI key of the compound is LKJPYSCBVHEWIU-UHFFFAOYSA-N .

Scientific Research Applications

Pharmacokinetics and Metabolism in Preclinical Study

S-1, a compound closely related to 3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide, has shown promise as a therapeutic agent for benign hyperplasia. Studies on rats revealed its pharmacokinetic properties, including low clearance, moderate volume of distribution, and a terminal half-life ranging from 3.6 to 5.2 hours. Its oral bioavailability was noted to be between 55% and 60%, and it underwent extensive metabolism, producing forty phase I and II metabolites (Wu, Yang, Nair, Miller, Dalton, 2006).

Antiandrogen Activity and Structure-Activity Relationships

Compounds structurally similar to this compound have been studied for their antiandrogenic properties. These studies have led to the discovery of novel and potent antiandrogens. For example, one derivative, ICI 176334, is being developed for treating androgen-responsive diseases (Tucker, Crook, Chesterson, 1988).

Application in Fuel-Cell Technology

Research into sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups has been conducted. These copolymers, involving bis(4-fluorophenyl)sulfone, show promise for fuel-cell applications due to their high proton conductivity and mechanical properties, comparable or superior to those of a perfluorinated ionomer membrane (Bae, Miyatake, Watanabe, 2009).

Quantum Chemical Studies in Prostatic Carcinoma Drug

Bicalutamide, a compound similar to this compound, has been studied using quantum chemical methods. These studies provide insights into the molecular properties and steric energies of bicalutamide, contributing to a better understanding of its role as an anti-androgen for treating prostate cancer (Otuokere, Amaku, 2015).

Future Directions

The compound is used in the preparation of bicalutamide , a medication used in combination therapy for the treatment of advanced prostate cancer . Future research may focus on improving the synthesis process and exploring other potential applications of this compound.

Properties

IUPAC Name

3-(4-fluorophenyl)sulfonyl-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F4NO4S/c1-16(24,10-27(25,26)14-8-4-12(18)5-9-14)15(23)22-13-6-2-11(3-7-13)17(19,20)21/h2-9,24H,10H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGKMNDJXEGGASY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)C1=CC=C(C=C1)F)(C(=O)NC2=CC=C(C=C2)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F4NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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